5-HT4 Receptor Affinity and Selectivity Compared to Cisapride
N-[(4-methoxyphenyl)methyl]-4-methylbenzamide demonstrates sub-nanomolar affinity for the 5-HT4 receptor (Ki = 0.310 nM in guinea pig) [1], which is significantly higher than that of the well-known 5-HT4 agonist cisapride (Ki = 17-117 nM depending on species) [2]. Furthermore, the compound exhibits a marked selectivity over the 5-HT3 receptor (Ki = 1,000 nM), a common off-target for many benzamides, representing an approximately 3,200-fold selectivity window [1]. This combination of high potency and intrinsic selectivity differentiates it from other in-class compounds and positions it as a valuable pharmacological tool for studying 5-HT4-mediated effects.
| Evidence Dimension | 5-HT4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.310 nM |
| Comparator Or Baseline | Cisapride: Ki = 17 nM (rat), 117 nM (human) |
| Quantified Difference | ~55-fold to ~377-fold more potent |
| Conditions | Radioligand binding assay using [3H]GR113808 in guinea pig striatal membranes. |
Why This Matters
High affinity and pre-existing selectivity data against a common off-target (5-HT3) reduce the need for extensive counter-screening in receptor pharmacology studies, saving significant time and resources.
- [1] BindingDB. BDBM29525 (N-[(4-methoxyphenyl)methyl]-4-methylbenzamide). Accessed April 22, 2026. View Source
- [2] Suzuki, M., et al. (2007). Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Journal of Pharmacology and Experimental Therapeutics, 321(2), 616-623. View Source
